molecular formula C10H8FeO4P+ B14292515 CID 71337730 CAS No. 113809-77-1

CID 71337730

Cat. No.: B14292515
CAS No.: 113809-77-1
M. Wt: 278.99 g/mol
InChI Key: ZBUMSDSPXXBZDC-UHFFFAOYSA-N
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Description

CID 71337730 is a chemical compound characterized in , where its structure, chromatographic profile, and mass spectrum are analyzed. The compound is derived from CIEO (likely a plant-derived essential oil or extract), as demonstrated by its isolation via vacuum distillation and subsequent GC-MS analysis (Figure 1B–D) . This compound’s content varies across distillation fractions, suggesting volatility-dependent separation behavior .

Properties

CAS No.

113809-77-1

Molecular Formula

C10H8FeO4P+

Molecular Weight

278.99 g/mol

InChI

InChI=1S/C10H8O4P.Fe/c1-2-5-15(8-14)10(7-13)9(6-12)3-4-11;/h3H,2,5H2,1H3;/q+1;

InChI Key

ZBUMSDSPXXBZDC-UHFFFAOYSA-N

Canonical SMILES

CCC[P+](=C=O)C(=C=O)C(=C=O)C=C=O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71337730 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to yield 5-bromine-6-iodine-1H-indazole. Further reactions, such as Sonogashira coupling, are carried out to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

CID 71337730 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

CID 71337730 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71337730 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oscillatoxin Derivatives (): Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) are cyanobacterial toxins with complex polyketide backbones. While CID 71337730’s structure is unclear, its isolation via GC-MS () suggests it may share volatility with oscillatoxins, which are typically analyzed via LC-MS due to their polarity .

Betulin-Derived Inhibitors (): Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with anti-inflammatory properties. If this compound is a terpenoid (as inferred from its association with plant-derived CIEO), its bioactivity or solubility (e.g., log P, TPSA) could be compared to these compounds. For example, betulin has a TPSA of 40.38 Ų, while this compound’s chromatographic behavior may suggest higher volatility, implying lower molecular weight or polarity .

Synthetic Compounds (Evidences 11, 12, 15, 17): Compounds like CID 59200652 (C₇H₈BrNO₂, MW 218.05) and CID 737737 (C₉H₅BrO₂S, MW 257.10) highlight synthetic brominated aromatics. If this compound contains halogens (as suggested by its GC-MS profile in ), its reactivity or metabolic stability (e.g., CYP inhibition) could parallel these compounds. For instance, CID 59200652 is a CYP1A2 inhibitor, a property that might be relevant if this compound exhibits similar enzyme interactions .

Table 1: Comparative Properties of this compound and Selected Analogs

Compound (CID) Molecular Formula Molecular Weight TPSA (Ų) Key Properties Source
This compound Not specified Inferred from MS N/A Volatile, GC-MS elution
Oscillatoxin D (101283546) C₃₈H₅₈O₈ 642.86 129.72 Polar, LC-MS analysis, cyanobacterial
Betulin (72326) C₃₀H₅₀O₂ 442.70 40.38 Triterpenoid, anti-inflammatory
CID 59200652 C₇H₈BrNO₂ 218.05 31.35 CYP1A2 inhibitor, soluble in water

Research Findings and Limitations

  • Key Similarities: this compound’s volatility aligns with small synthetic molecules (e.g., CID 59200652) rather than large polar toxins (e.g., oscillatoxins).
  • Knowledge Gaps: Structural details (e.g., IUPAC name, functional groups) and quantitative data (e.g., solubility, log P) for this compound are absent in the evidence, limiting direct comparisons.

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